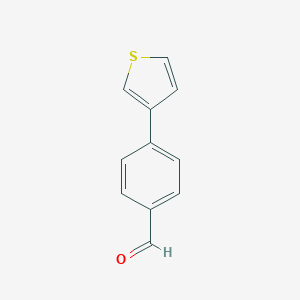

4-(Thiophen-3-yl)benzaldehyde

Übersicht

Beschreibung

Synthesis Analysis

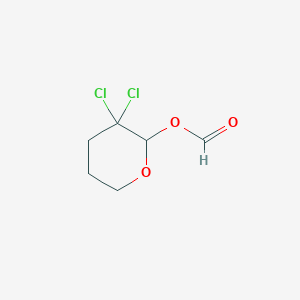

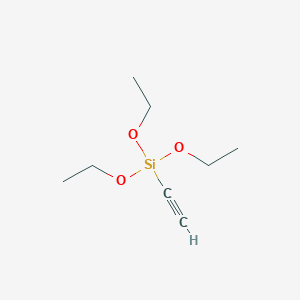

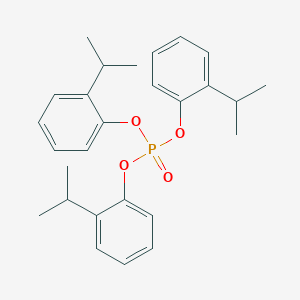

The synthesis of various thiophene-containing benzaldehyde derivatives has been explored in several studies. For instance, a stable aromatic thioaldehyde was synthesized by reacting 2,4,6-tri-t-butylphenyllithium with O-ethyl thioformate or by reacting 2,4,6-tri-t-butylbenzaldehyde hydrazone with disulfur dichloride . Another study reported the electrochemical synthesis of a copolymer based on 1,4-di(thiophen-3-yl)benzene and 3,4-ethylenedioxythiophene, showcasing the versatility of thiophene derivatives in polymer chemistry . Additionally, selective deprotection of 4-(alkoxysilyl)benzaldehyde diethyl acetals was used to synthesize 4-(alkoxysilyl)benzaldehydes, which were further reacted to produce porphyrin derivatives .

Molecular Structure Analysis

The molecular structure of thiophene-containing benzaldehydes has been characterized using various techniques. X-ray crystallography revealed that in one case, the thioformyl group is almost perpendicular to the aromatic ring . In another study, the crystal structure of a 4-phenyl-benzaldehyde derivative showed the presence of dimers linked by C-H...O hydrogen bonding . The crystal structure of a complex benzaldehyde derivative with two thiophene rings was also determined, highlighting the disordered nature of the thiophene rings .

Chemical Reactions Analysis

Thiophene-containing benzaldehydes undergo a variety of chemical reactions. For example, the reaction of a thioaldehyde with radicals afforded different products depending on the radical used . Benzothiophene-2-carbaldehyde was used to synthesize heterocyclic compounds through reactions with active halogen-containing reagents and hydrazine hydrate . Chalcones derived from thiophene-3-carbaldehyde were synthesized by reacting with acetophenone derivatives, demonstrating the reactivity of the aldehyde group in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-containing benzaldehydes are influenced by their molecular structure. The electrochromic properties of a copolymer based on thiophene benzene were studied, revealing fast switching times and high optical contrast, indicating potential applications in electrochromic devices . The spectroscopic analysis of 4-phenyl-benzaldehyde provided insights into the dimerization equilibrium and hydrogen bonding in the liquid phase . The porphyrin-silica hybrid derived from a benzaldehyde showed a high specific surface area, which increased upon calcination, suggesting applications in materials science .

Wissenschaftliche Forschungsanwendungen

Optoelectronic and Photonic Applications

- 4-(Thiophen-3-yl)benzaldehyde has been used to develop linear thiophene-containing π-conjugated aldehydes exhibiting aggregation-induced emission (AIE), useful for creating solid red luminophors in optoelectronic devices (Guo et al., 2015).

- It plays a role in synthesizing photophysical properties of novel optoelectronically active thiophene substituted 1,3,4-oxadiazole derivatives, indicating potential use in photonic, sensor, and optoelectronic devices (Naik et al., 2019).

- In the synthesis of multicolored electrochromic copolymers, 4-(Thiophen-3-yl)benzaldehyde derivatives are used for applications requiring various color changes under different potentials, suggesting uses in smart windows or displays (Ouyang et al., 2011).

Synthesis of Novel Compounds

- It is involved in synthesizing a series of hydroxy pyrazolines, showcasing its versatility in organic compound synthesis (Parveen et al., 2008).

- The compound has been used in the creation of a variety of heterocyclic compounds, such as Baylis-Hillman adducts, through reactions with other organic substances (Jeon & Lee, 2008).

Biosensor Development

- 4-(Thiophen-3-yl)benzaldehyde derivatives have been used in the development of sensitive and selective sensors, such as a Cu2+ sensor, indicating its potential in environmental monitoring and healthcare applications (Rahman et al., 2016).

- In biosensor fabrication, a functional monomer derived from this compound was used for robust covalent binding between biomolecules and immobilization platforms, suggesting applications in medical diagnostics and biotechnology (Uzun et al., 2013).

Catalytic Applications

- The compound has been utilized in the formation of diphosphine-thiosemicarbazone complexes of palladium, which are efficient precursors for catalytic C-C and C-N coupling reactions, showing its significance in chemical synthesis and industrial applications (Thapa et al., 2019).

Material Science and Chemistry

- Its derivatives are used in the synthesis of novel organic photochromic diarylethenes, which are applied in near-field storage material, indicating its utility in data storage technologies (Zhang, 2004).

- The compound is also involved in synthesizing donor-acceptor substituted thiophene dyes for enhanced nonlinear optical limiting, useful in protecting human eyes and optical sensors in photonic devices (Anandan et al., 2018).

Zukünftige Richtungen

Thiophene and its derivatives show a variety of properties and applications, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Eigenschaften

IUPAC Name |

4-thiophen-3-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPZYZLJJSEFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390990 | |

| Record name | 4-(Thiophen-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Thiophen-3-yl)benzaldehyde | |

CAS RN |

157730-74-0 | |

| Record name | 4-(Thiophen-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B132723.png)